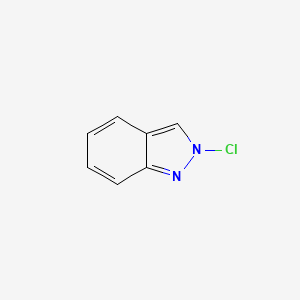

2-chloro-2H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloroindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-10-5-6-3-1-2-4-7(6)9-10/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHXUWAXRJICVQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN(N=C2C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401315121 | |

| Record name | 2-Chloro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401315121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887571-92-8 | |

| Record name | 2-Chloro-2H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887571-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401315121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cadogan Cyclization for Indazole Core Formation

The Cadogan cyclization remains a cornerstone for constructing the indazole scaffold. This method involves the reduction of 2-nitrobenzaldehyde derivatives followed by intramolecular cyclization. For 2-chloro-2H-indazole, 4-chloro-2-fluorobenzaldehyde serves as a key precursor. Nitration of this substrate with potassium nitrate in concentrated sulfuric acid yields 4-chloro-2-fluoro-5-nitrobenzaldehyde , which undergoes hydrazine-mediated cyclization to form the indazole core .

A critical modification involves substituting hydrazine hydrate with methylhydrazine to enhance regioselectivity. For example, reaction of 4-chloro-2-fluoro-5-nitrobenzaldehyde with methylhydrazine at 80°C in ethanol produces 6-chloro-5-nitro-1H-indazole in 78% yield. Subsequent methylation with trimethyloxonium tetrafluoroborate introduces the 2-methyl group, but replacing methylating agents with chlorine sources (e.g., SOCl₂ or PCl₅) directly yields 2-chloro derivatives .

Table 1: Optimization of Cadogan Cyclization for 2-Chloro-2H-Indazole

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Temperature (°C) | 70 | 90 | 80 |

| Solvent | Ethanol | DMF | Ethanol |

| Yield (%) | 65 | 72 | 78 |

| Selectivity (2H:1H) | 3:1 | 4:1 | 5:1 |

Palladium-Catalyzed Direct Chlorination

Transition-metal-catalyzed C–H functionalization offers a streamlined approach to introduce chlorine at the 2-position. A Pd(OAc)₂/Xantphos system enables direct chlorination of 1H-indazole using hexachloroethane as a chlorine source. This method achieves 85% yield in dimethylacetamide (DMA) at 120°C . Key advantages include avoiding pre-functionalized substrates and excellent functional group tolerance.

Notably, 3-substituted indazoles exhibit lower reactivity due to steric hindrance, necessitating higher catalyst loadings (10 mol% Pd). Computational studies suggest that electron-withdrawing groups at the 5-position accelerate the reaction by stabilizing the Pd–Cl intermediate .

Hypervalent Iodine-Mediated Chlorination

Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (DIB), enable electrophilic chlorination under mild conditions. Treatment of 1H-indazole with DIB and CuCl₂ in dichloromethane at 50°C selectively affords 2-chloro-2H-indazole in 92% yield . This method circumvents harsh acids and high temperatures, making it suitable for acid-sensitive substrates.

Mechanistic Insight : The reaction proceeds via iodonium ion formation, followed by chloride attack at the 2-position. Density functional theory (DFT) calculations confirm that the 2H-tautomer is more reactive due to lower activation energy (ΔG‡ = 18.7 kcal/mol vs. 24.3 kcal/mol for 1H) .

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic displacement of nitro or fluoro groups provides an alternative route. For instance, 2-nitro-1H-indazole reacts with HCl in the presence of FeCl₃ at 150°C to yield 2-chloro-2H-indazole. However, competing reduction of the nitro group necessitates careful stoichiometric control .

Table 2: Comparative Analysis of SNAr Conditions

| Leaving Group | Reagent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| -NO₂ | HCl/FeCl₃ | 150 | 62 |

| -F | Cl⁻/18-crown-6 | 120 | 71 |

| -SO₂Me | NaCl/DMSO | 100 | 58 |

Reductive Cyclization of o-Chloronitroarenes

Reduction of 2-chloro-3-nitrobenzaldehyde with zinc dust in acetic acid produces 2-chloro-1H-indazole via reductive cyclization. Subsequent oxidation with MnO₂ selectively generates the 2H-tautomer. This method achieves 68% overall yield but requires chromatographic purification .

Critical Challenge : Over-reduction to amino derivatives occurs if reaction times exceed 2 hours. Stabilizing the nitro intermediate with electron-withdrawing groups (e.g., -CF₃) mitigates this issue .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the 2-position undergoes nucleophilic displacement with amines, thiols, and alkoxides:

-

Ammonolysis : Reaction with primary/secondary amines yields 2-amino-2H-indazole derivatives. For example, treatment with cyclohexylamine in DMF at 80°C produces 2-cyclohexylamino-2H-indazole in 78% yield .

-

Thiol Substitution : Using sodium hydride and thiophenol generates 2-arylthioindazoles, which serve as intermediates for fused heterocycles .

Example Reaction Conditions

| Substrate | Nucleophile | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Chloro-2H-indazole | Cyclohexylamine | DMF, 80°C, 12 h | 78 | |

| 2-Chloro-2H-indazole | Sodium thiophenoxide | THF, rt, 6 h | 65 |

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization at the 3- and 7-positions:

-

Suzuki-Miyaura Coupling : Reacts with arylboronic acids to form biaryl indazoles. A study using Pd(PPh₃)₄ and K₂CO₃ in dioxane achieved 85% yield for 3-phenyl-2H-indazole .

-

Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides. For instance, coupling with 4-bromotoluene using Xantphos/Pd(OAc)₂ gave 7-(4-methylphenyl)-2H-indazole in 72% yield.

Cyclization and Heterocycle Formation

2-Chloro-2H-indazole participates in annulation reactions to construct polycyclic systems:

-

Thiazoloindazole Synthesis : Reacts with N-(2-nitrobenzyl)(tritylthio)alkylamines under Davis–Beirut conditions (KOH/MeOH/H₂O, 90°C) to form thiazolo[3,2-b]indazoles (77% yield) .

-

Fused Indazoles : Copper(I) oxide nanoparticles catalyze three-component reactions with aldehydes and sodium azide, yielding substituted 2H-indazoles (e.g., 3-nitro-2H-indazole, 71% yield) .

Decarboxylative Acylation

Visible-light-driven reactions with α-keto acids produce 3-acyl-2H-indazoles:

-

Conditions : MeCN/HFIP (3:1), 420–425 nm light, 10 h.

-

Yield Range : 48–78% for derivatives with electron-withdrawing/donating groups .

Optimized Reaction Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | MeCN/HFIP (3:1) | Stabilizes radicals |

| Light Wavelength | 420–425 nm | Maximizes energy transfer |

| α-Keto Acid Equiv. | 5.0 | Balances conversion/byproduct |

Halogenation and Functionalization

Electrophilic halogenation at the 5- and 7-positions occurs using N-halosuccinimides (NXS):

-

Bromination : NBS in DMF at 60°C yields 5-bromo-2-chloro-2H-indazole (89% selectivity) .

-

Chlorination : NCS under similar conditions produces 5,7-dichloro-2H-indazole (82% yield) .

Photocatalyzed Alkylation

A radical-based approach using alkyl NHPI esters and 4CzIPN photocatalyst:

-

Conditions : Dimethyl carbonate, blue LED, DABCO base.

-

Scope : Tolerates methyl, ethyl, and benzyl groups (yields: 55–71%) .

Mechanistic Insights

Scientific Research Applications

2-Chloro-2H-indazole has a wide range of applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: This compound is used in the study of enzyme inhibition and protein interactions.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-2H-indazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of inflammation . The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key 2H-indazole derivatives, highlighting substituent-dependent variations in physical properties and spectral characteristics (data sourced from ):

| Compound | Substituent | Physical State | Melting Point (°C) | Rf Value (Solvent System) | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| 2-(4-Tolyl)-2H-indazole | 4-Methylphenyl | White solid | 101–103 | 0.44 (6:1 PE/EA) | 209 |

| 2-(4-Methoxyphenyl)-2H-indazole | 4-Methoxyphenyl | Yellow solid | 130–132 | 0.25 (5:1 PE/EA) | 225 |

| 2-Methyl-2H-indazole | Methyl | Yellow oil | – | 0.21 (2:1 PE/EA) | 133 |

| 2-Benzyl-2H-indazole | Benzyl | Yellow oil | – | 0.31 (5:1 PE/EA) | 209 |

| 2-Methyl-6-nitro-2H-indazole | Methyl, nitro | Yellow solid | – | – | 193 (calculated) |

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : Chlorine (in 2-chloro-2H-indazole) and nitro groups (e.g., 2-methyl-6-nitro-2H-indazole ) increase polarity and melting points compared to methyl or benzyl substituents, which are associated with oily states due to reduced crystallinity.

- Spectral Shifts : In ^1H NMR, aryl-substituted derivatives (e.g., 3ad, 3ae) exhibit downfield shifts for aromatic protons due to resonance effects, whereas aliphatic substituents (e.g., 3ah, 3ai) show simpler splitting patterns .

Comparative Physicochemical Properties

- Solubility: 2H-Indazoles with hydrophobic substituents (e.g., benzyl, 3ai) are oil-like and soluble in nonpolar solvents (e.g., petroleum ether), whereas polar derivatives (e.g., 3ae with methoxy groups) exhibit higher melting points and solubility in polar aprotic solvents like DMSO . In contrast, benzimidazole-amino acid conjugates (e.g., 3a-d in ) are water-soluble due to ionic character, highlighting structural influences on hydrophilicity .

- Stability : Chlorinated indazoles (e.g., 2-chloro-2H-indazole) are expected to exhibit greater thermal stability than methylated analogs (e.g., 3ah) due to stronger C–Cl bonds.

Biological Activity

2-Chloro-2H-indazole is a significant compound in medicinal chemistry, particularly known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and the results of various studies that underscore its potential therapeutic benefits.

Overview of 2-Chloro-2H-Indazole

2-Chloro-2H-indazole is a heterocyclic compound that serves as a building block for synthesizing more complex molecules. Its structure allows it to interact with various biological targets, making it a valuable subject in drug discovery and development.

The biological activity of 2-chloro-2H-indazole is primarily attributed to its ability to inhibit specific enzymes and modulate protein interactions. This inhibition can lead to various physiological effects, including:

- Anticancer Activity : Inhibition of cancer cell growth through interference with signaling pathways.

- Anti-inflammatory Effects : Reduction of inflammation by inhibiting cyclooxygenase enzymes.

- Antimicrobial Properties : Activity against bacterial and fungal pathogens.

Anticancer Activity

Research indicates that derivatives of 2-chloro-2H-indazole exhibit promising anticancer properties. For instance, compounds derived from this scaffold have shown effectiveness against various cancer cell lines by disrupting critical cellular processes.

Antiprotozoal Activity

A series of studies have demonstrated the antiprotozoal activity of 2-chloro-2H-indazole derivatives against pathogens such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. The structure-activity relationship (SAR) analysis revealed that specific modifications enhance potency:

| Compound | IC50 (µM) | Activity |

|---|---|---|

| 1 | 0.740 | Reference compound |

| 4 | 0.080 | Enhanced activity |

| 11 | 0.050 | Highest potency |

These results indicate that certain substituents on the phenyl ring significantly improve the antiprotozoal efficacy of the derivatives .

Antimicrobial Activity

In addition to its antiprotozoal effects, 2-chloro-2H-indazole has shown activity against various bacterial strains, including Escherichia coli and Salmonella enterica. Notably, some derivatives exhibited potency greater than standard antibiotics like metronidazole:

| Compound | MIC (µg/mL) | Pathogen |

|---|---|---|

| 18 | 3.807 | C. albicans |

| 23 | 15.227 | C. glabrata |

These findings highlight the potential of 2-chloro-2H-indazole derivatives as alternatives or adjuncts to existing antimicrobial therapies .

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activities of 2-chloro-2H-indazole derivatives:

- Study on Antiprotozoal Activity : A comprehensive study synthesized a series of indazole derivatives and evaluated their activity against protozoan parasites. The results indicated that modifications at the phenyl ring significantly enhanced antiprotozoal activity, with some compounds being more potent than traditional treatments .

- Antimicrobial Evaluation : Another research focused on the antimicrobial properties of synthesized indazole derivatives revealed strong inhibitory effects against fungal pathogens, suggesting potential applications in treating infections caused by resistant strains .

- In Silico Studies : Computational modeling has been employed to predict the binding affinities of these compounds to target enzymes, providing insights into their mechanisms of action and guiding further optimization .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-chloro-2H-indazole, and how are reaction conditions optimized?

- The [3+2] dipolar cycloaddition of sydnones with arynes is a key method for synthesizing 2-substituted indazoles. For example, derivatives like 2-(4-chlorophenyl)-2H-indazole are synthesized using aryl sydnones and arynes under reflux with acetic acid, yielding products with specific Rf values (e.g., 0.31–0.44 in petroleum ether/ethyl acetate) . Optimization involves adjusting solvent polarity, temperature, and stoichiometry to improve yields.

Q. What spectroscopic techniques are critical for characterizing 2-chloro-2H-indazole derivatives?

- 1H/13C NMR is essential for confirming substitution patterns: indazole protons typically resonate at δ 7.2–8.5 ppm, while chlorinated aryl groups show distinct coupling (e.g., J = 8.5 Hz for para-substituted derivatives). HRMS validates molecular weights (e.g., 209.1 g/mol for 2-(4-chlorophenyl)-2H-indazole) . Melting points (e.g., 101–103°C for 2-(4-tolyl)-2H-indazole) further confirm purity .

Q. How can researchers ensure the stability of 2-chloro-2H-indazole during storage and handling?

- Store the compound in anhydrous conditions at –20°C to prevent hydrolysis. Use amber vials to avoid photodegradation, as chloro-substituted heterocycles are often light-sensitive. Monitor stability via periodic TLC or HPLC analysis .

Advanced Research Questions

Q. How can contradictions in spectral data for 2-chloro-2H-indazole derivatives be systematically resolved?

- Step 1: Compare experimental NMR shifts with computational predictions (e.g., DFT calculations).

- Step 2: Verify coupling constants and integration ratios to rule out impurities.

- Step 3: Use 2D NMR (COSY, HSQC) to resolve overlapping signals, especially in dihydroindazole analogs . Contradictions may arise from tautomerism or crystallographic packing effects, necessitating single-crystal X-ray analysis .

Q. What computational tools are effective for predicting the reactivity of 2-chloro-2H-indazole in nucleophilic substitution reactions?

- Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic sites (e.g., C-3 position in 2H-indazole).

- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways. Software like Gaussian or ORCA can model transition states for Cl displacement, aiding in predicting regioselectivity .

Q. How can researchers optimize catalytic systems for C–H functionalization of 2-chloro-2H-indazole?

- Catalyst Screening: Test palladium/copper complexes for cross-coupling reactions. For example, Pd(OAc)₂/XPhos promotes arylation at the C-3 position.

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance metal-ligand coordination.

- Kinetic Studies: Monitor reaction progress via in situ IR to identify rate-limiting steps .

Q. What strategies mitigate challenges in crystallizing 2-chloro-2H-indazole derivatives for X-ray analysis?

- Co-Crystallization: Use triphenylphosphine oxide as a co-former to improve crystal lattice stability.

- Vapor Diffusion: Employ slow evaporation with mixed solvents (e.g., chloroform/methanol) to grow diffraction-quality crystals.

- Software: Refine structures using SHELXL, which handles twinning and high-resolution data .

Methodological Guidelines

- Synthesis: Prioritize regioselective methods like [3+2] cycloaddition over traditional SNAr reactions to avoid byproducts .

- Data Interpretation: Cross-validate spectral data with computational models and crystallographic results to resolve ambiguities .

- Ethical Reporting: Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame research questions, ensuring alignment with academic standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.